molecular formula C10H16ClNO2S B1412871 3-(Toluene-4-sulfonyl)propylamine hydrochloride CAS No. 1158465-06-5

3-(Toluene-4-sulfonyl)propylamine hydrochloride

Cat. No. B1412871
M. Wt: 249.76 g/mol
InChI Key: GLAVAJNXHLBHLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Toluene-4-sulfonyl)propylamine hydrochloride, also known as TSPP, is an organic compound used in a variety of synthetic applications. It is a versatile compound that has been used in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and polymers. TSPP is a white solid with a melting point of about 150°C and a boiling point of about 220°C. It is soluble in water, methanol, and ethanol.

Scientific Research Applications

Organic Synthesis

The compound plays a role in the Rh-catalyzed isomerization and intramolecular redox reactions of alkynyl ethers. Specifically, when arylmethyl 4-(sulfonyl)-3-butynyl ether was heated with a catalytic amount of Rh(2)(tfa)(4) in toluene, it produced 2-aryl-3-(sulfonyl)-5,6-dihydro-2H-pyran. This reaction demonstrated a highly regioselective ring closure, indicating the precision and specificity of chemical reactions involving toluene-4-sulfonyl compounds (Shikanai et al., 2009).

Crystal Structure Analysis

The title compound [1-(Toluene-4-Sulfonyl)-Piperidin-4-yl]-Methanol was synthesized via condensation and characterized through spectroscopic techniques. X-ray crystallography revealed its detailed crystal structure, proving the compound's relevance in structural analysis and its potential in understanding molecular geometry and intermolecular interactions (Girish et al., 2008).

Coordination Chemistry

Toluene-4-sulfonyl compounds have been used in the synthesis and coordination of various complexes, indicating their utility in the field of inorganic and coordination chemistry. The study by Bermejo et al. (2000) involved synthesizing different compounds and checking their interaction with a nickel center. The research highlighted the complex's electrochemical interactions and molecular structure, determined by single X-ray diffraction studies, showcasing the utility of these compounds in developing new coordination complexes (Bermejo et al., 2000).

properties

IUPAC Name

3-(4-methylphenyl)sulfonylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S.ClH/c1-9-3-5-10(6-4-9)14(12,13)8-2-7-11;/h3-6H,2,7-8,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLAVAJNXHLBHLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Toluene-4-sulfonyl)propylamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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